REACTION_SMILES
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[BrH:14].[CH3:1][O:2][c:3]1[cH:4][c:5](-[c:9]2[o:10][cH:11][cH:12][n:13]2)[cH:6][cH:7][cH:8]1.[Na+:19].[O-:15][C:16]([OH:17])=[O:18]>>[OH:2][c:3]1[cH:4][c:5](-[c:9]2[o:10][cH:11][cH:12][n:13]2)[cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(-c2ncco2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Type
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product
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Smiles
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Oc1cccc(-c2ncco2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |